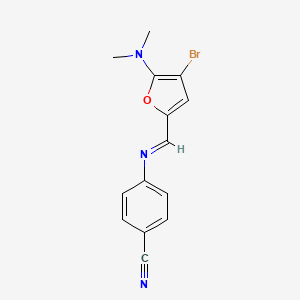
4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a bromo and dimethylamino group, and a benzonitrile moiety linked through a methyleneamino bridge. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Dimethylamination: The brominated intermediate is then reacted with dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like NaH or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(((4-Fluoro-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile: Similar structure but with a fluorine atom instead of bromine.
4-(((4-Chloro-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile: Contains a chlorine atom instead of bromine.
4-(((4-Iodo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromo group in 4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile imparts unique reactivity and biological activity compared to its analogs with different halogen substitutions. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C14H12BrN3O |
|---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
4-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H12BrN3O/c1-18(2)14-13(15)7-12(19-14)9-17-11-5-3-10(8-16)4-6-11/h3-7,9H,1-2H3 |
InChI Key |
BTHPJSGBXSTAEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NC2=CC=C(C=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


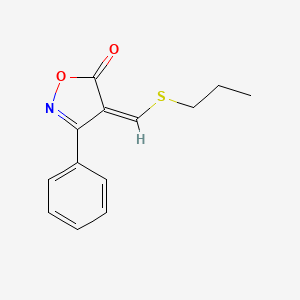

![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
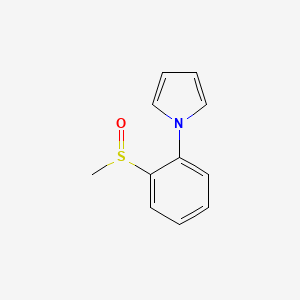
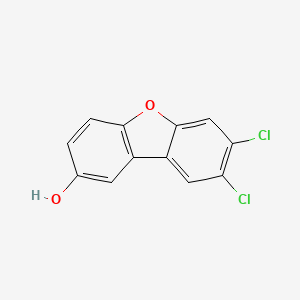
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
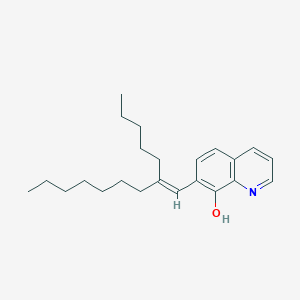
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)
![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
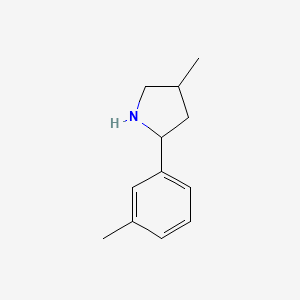
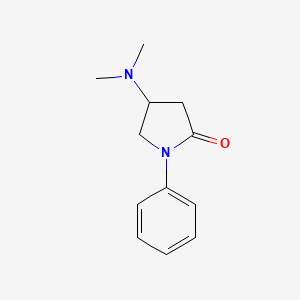
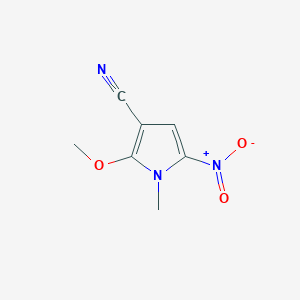
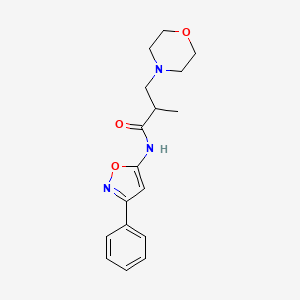
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
